5-(4-Ethoxyphenyl)oxazole-2-carbonitrile
Overview
Description
5-(4-Ethoxyphenyl)oxazole-2-carbonitrile is a chemical compound characterized by its unique structure, which includes an oxazole ring fused with a phenyl group substituted with an ethoxy group and a cyano group at the 2-position of the oxazole ring
Mechanism of Action
Target of Action
Oxazoles and phenyl compounds are known to interact with a variety of biological targets. For instance, oxazoles have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
The mode of action of these compounds can vary widely depending on their specific structure and the biological target they interact with. Generally, they can inhibit or activate their target, leading to a change in the biological function of the target .
Biochemical Pathways
Oxazoles and phenyl compounds can affect a variety of biochemical pathways. For example, some oxazoles have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of these compounds depend on their specific mode of action and the biochemical pathways they affect. For example, if the compound has anticancer activity, it might induce apoptosis (cell death) in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 4-ethoxybenzaldehyde with cyanamide in the presence of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: 5-(4-Ethoxyphenyl)oxazole-2-carboxylic acid.
Reduction: 5-(4-Ethoxyphenyl)oxazole-2-amine.
Substitution: 5-(4-Ethoxy-3-nitrophenyl)oxazole-2-carbonitrile, 5-(4-Ethoxy-3-bromophenyl)oxazole-2-carbonitrile.
Scientific Research Applications
5-(4-Ethoxyphenyl)oxazole-2-carbonitrile has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
5-(4-Methoxyphenyl)oxazole-2-carbonitrile
5-(4-Hydroxyphenyl)oxazole-2-carbonitrile
5-(4-Fluorophenyl)oxazole-2-carbonitrile
5-(4-Chlorophenyl)oxazole-2-carbonitrile
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Properties
IUPAC Name |
5-(4-ethoxyphenyl)-1,3-oxazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-15-10-5-3-9(4-6-10)11-8-14-12(7-13)16-11/h3-6,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJUPTIJUOCBLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN=C(O2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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